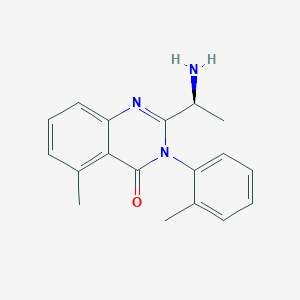

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinones often involves innovative routes starting from basic aromatic amines or amides. A general method for the synthesis of quinazolinones, similar to our compound of interest, involves the cyclocondensation of amino-substituted quinazolinones with various carbon donors under catalytic conditions. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, related in structure, were synthesized from methyl anthranilate using a novel route, demonstrating the versatility of synthetic approaches in generating complex quinazolinone derivatives (Alagarsamy & Pathak, 2007).

Molecular Structure Analysis

The structural elucidation of quinazolinone derivatives is typically achieved using spectroscopic methods and, in some cases, confirmed by X-ray crystallography. Advanced techniques such as density functional theory (DFT) calculations further aid in understanding the geometric parameters, molecular electrostatic potential, and frontier molecular orbital analyses, offering insights into the molecule's electronic structure and reactivity patterns. For example, the synthesis, crystal, and molecular structure of a related quinazolinone compound were explored using spectroscopy and X-ray crystallography, aligned with DFT calculations, highlighting the detailed structural analysis achievable for these compounds (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones can undergo various chemical reactions, reflecting their rich chemistry and the influence of their molecular structure on reactivity. These reactions include cyclocondensation, dehydrogenative coupling, and reactions with aldehydes and ketones to introduce new substituents, showcasing the compound's versatility in chemical transformations. For instance, a practical methodology for synthesizing 2-aryl quinazolin-4(3H)-ones involves condensation with aromatic aldehydes under mild conditions, demonstrating the compound's reactive adaptability in forming new derivatives with potential biological activities (Mulakayala et al., 2012).

Applications De Recherche Scientifique

PI3Kδ Inhibition

- Research Context : The compound (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one and its analogs, such as IC87114, have been studied for their potential as PI3K inhibitors, specifically targeting the δ isoform. The research examined the influence of axial chirality and conformational equilibrium on biological activity, revealing significant insights into the compound's pharmacological profile (Lodola et al., 2017).

Antihypertensive Activity

- Research Context : Derivatives of this compound, such as 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, have shown significant antihypertensive activity in vivo. Their synthesis and biological evaluation revealed notable potential for treating hypertension (Alagarsamy & Pathak, 2007).

Corrosion Inhibition

- Research Context : Quinazolinone derivatives, including variants of the compound , have been assessed for their effectiveness as corrosion inhibitors. This study highlights their potential in protecting mild steel in acidic environments, demonstrating their utility in industrial applications (Errahmany et al., 2020).

Anticancer Applications

- Research Context : Quinazolin-4(3H)-one derivatives have been synthesized and utilized in the development of anticancer drugs. For instance, the synthesis of verubulin, an anticancer vascular targeting clinical candidate, employs methodologies based on these derivatives (Lockman et al., 2012).

Antibacterial Activity

- Research Context : Studies have also explored the antibacterial potential of quinazolin-4(3H)-one derivatives. These compounds have shown promising results against various bacteria, highlighting their potential in the development of new antibacterial agents (Osarumwense et al., 2021).

H1-Antihistaminic Agents

- Research Context : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant potential in treating allergic reactions and other related conditions (Alagarsamy, Shankar, & Murugesan, 2008).

Anticonvulsant Activity

- Research Context : Quinazolin-4(3H)-one analogs have been reported to possess anticonvulsant activity, making them candidates for the development of new treatments for epilepsy and related seizure disorders (Nair & Mathew, 2013).

Propriétés

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBKIIGWSNSIOR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)

![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)